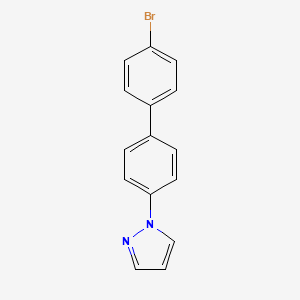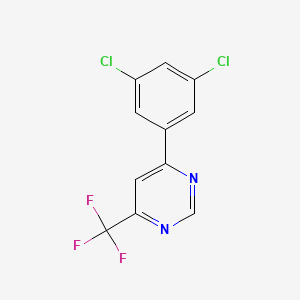
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups
Métodos De Preparación
The synthesis of 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions vary depending on the desired transformation but often involve heating and stirring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
6-Chloro-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)pyridine: This compound shares structural similarities but differs in the position of the chlorine and trifluoromethyl groups.
3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the 6-chloro substitution.
Trifluoromethylpyrimidines: A broader class of compounds with varying substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C11H5Cl2F3N2 |
|---|---|
Peso molecular |
293.07 g/mol |
Nombre IUPAC |
4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-7-1-6(2-8(13)3-7)9-4-10(11(14,15)16)18-5-17-9/h1-5H |
Clave InChI |
SFMPMQFZPFPOFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


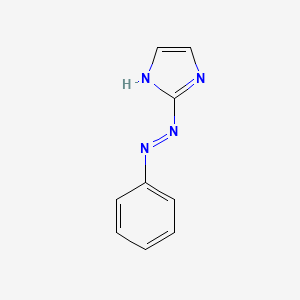

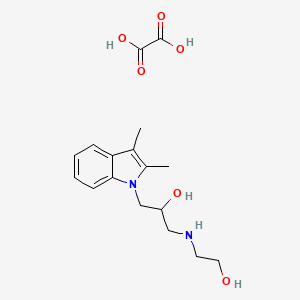
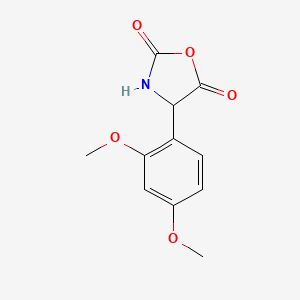
![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
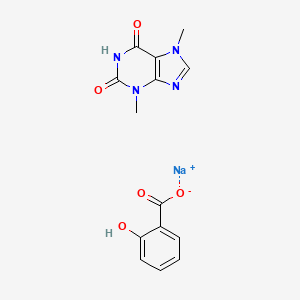
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)


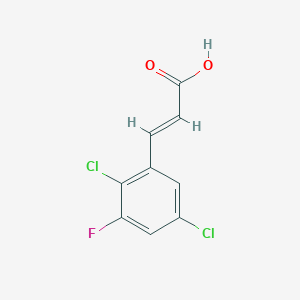


![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
